REACTION_CXSMILES
|
O.[NH:2]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:5]2[C:4]([CH2:11][C@@H:12]([C:14](O)=[O:15])[NH2:13])=[CH:3]1.S(C)C.B>C1COCC1>[NH2:13][CH:12]([CH2:11][C:4]1[C:5]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:2][CH:3]=1)[CH2:14][OH:15] |f:0.1|
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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O.N1C=C(C=2C1=NC=CC2)C[C@H](N)C(=O)O
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Name
|
|
Quantity
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14.5 mL
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Type
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reactant
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Smiles
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S(C)C
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Name
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|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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B
|
Name
|
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Quantity
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140 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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at 0° C.
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Type
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CUSTOM
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Details
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was quenched by the addition of MeOH (5 mL) at 0° C
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
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dissolved in EtOAc (120 mL)
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Type
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WASH
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Details
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washed with aqueous 20% NaOH solution (2×60 mL)
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Type
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EXTRACTION
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Details
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The organic layer was then extracted into aqueous 2M HCl (2×150 mL)
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Type
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ADDITION
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Details
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The combined acidic aqueous layers were then basified to pH 14 (addition of solid NaOH)
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Type
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EXTRACTION
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Details
|
re-extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic fractions were then dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC1=CNC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |